![molecular formula C18H19N5O2 B2881752 N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361871-36-3](/img/structure/B2881752.png)
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic regulators that play a crucial role in gene expression and are involved in various cellular processes, including inflammation, cell cycle regulation, and apoptosis. CPI-0610 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated in clinical trials.
作用机制
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of genes involved in inflammation and cancer progression, including MYC, a proto-oncogene that is frequently overexpressed in cancer. N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide also induces apoptosis in cancer cells and inhibits the growth of tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, including its specificity for BET proteins, its ability to downregulate multiple genes involved in cancer progression, and its potential to enhance the efficacy of other anti-cancer agents when used in combination. However, N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide also has some limitations, including its relatively low potency compared to other BET inhibitors, its poor solubility in aqueous solutions, and its potential for off-target effects at high doses.
未来方向
There are several potential future directions for research on N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective BET inhibitors that can overcome some of the limitations of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. Another area of interest is the investigation of the potential of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. Additionally, the role of BET proteins in other diseases, such as autoimmune disorders and cardiovascular disease, could be explored using N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a research tool.
合成方法
The synthesis of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of 6-cyano-5-methyl-1H-indazole with propargyl bromide to form 6-cyano-5-methyl-1-(prop-2-yn-1-yl)-1H-indazole. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been described in detail in a research article by Wang et al. (2016).
科学研究应用
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. It inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of genes involved in inflammation and cancer progression. N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to be effective in various types of cancer, including hematological malignancies and solid tumors. It has also been shown to enhance the efficacy of other anti-cancer agents when used in combination.
属性
IUPAC Name |
N-(6-cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(24)23-6-4-12(5-7-23)18(25)20-17-14-8-11(2)13(10-19)9-15(14)21-22-17/h3,8-9,12H,1,4-7H2,2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUJWIBCGSHFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NN=C2NC(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。